molecular formula C10H6F6O2 B8002209 2,2,2-Trifluoro-1-(4-methoxy-3-trifluoromethylphenyl)ethanone

2,2,2-Trifluoro-1-(4-methoxy-3-trifluoromethylphenyl)ethanone

Cat. No.: B8002209
M. Wt: 272.14 g/mol
InChI Key: ZQHHRSAOVFDGJF-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(4-methoxy-3-trifluoromethylphenyl)ethanone is a fluorinated organic compound with the molecular formula C10H6F6O2. It is characterized by the presence of trifluoromethyl groups and a methoxy group attached to a phenyl ring, making it a valuable compound in various chemical applications due to its unique properties .

Preparation Methods

The synthesis of 2,2,2-Trifluoro-1-(4-methoxy-3-trifluoromethylphenyl)ethanone typically involves the reaction of 4-methoxy-3-trifluoromethylbenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-5°C to ensure optimal yield . Industrial production methods may involve scaling up this reaction with continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

2,2,2-Trifluoro-1-(4-methoxy-3-trifluoromethylphenyl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure the desired products are formed efficiently.

Scientific Research Applications

2,2,2-Trifluoro-1-(4-methoxy-3-trifluoromethylphenyl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,2,2-Trifluoro-1-(4-methoxy-3-trifluoromethylphenyl)ethanone exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a potent inhibitor of certain enzymes by binding to their active sites and disrupting their normal function .

Comparison with Similar Compounds

Similar compounds to 2,2,2-Trifluoro-1-(4-methoxy-3-trifluoromethylphenyl)ethanone include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2,2,2-trifluoro-1-[4-methoxy-3-(trifluoromethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F6O2/c1-18-7-3-2-5(8(17)10(14,15)16)4-6(7)9(11,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQHHRSAOVFDGJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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